molecular formula C15H11F3N2OS B2618242 6-(4-Methoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile CAS No. 893752-85-7

6-(4-Methoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile

Cat. No. B2618242
CAS RN: 893752-85-7
M. Wt: 324.32
InChI Key: UULATMNZXMRAKT-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MT-477 and has a molecular formula of C16H13F3N2O2S.

Scientific Research Applications

Antiprotozoal Activity

Research on related nicotinonitrile derivatives has shown significant antiprotozoal activity. Compounds synthesized from nicotinonitrile precursors have been evaluated for activity against Trypanosoma b.rhodesiense and P. falciparum, showing IC(50) values of less than 10 nM. These compounds, after undergoing processes like selective bromination, Suzuki coupling, and methylation, exhibited promising results in vitro and in an in vivo mouse model for trypanosomiasis, with some compounds being curative at low oral dosages (Ismail et al., 2003).

Corrosion Inhibition

Nicotinonitrile derivatives have been studied as corrosion inhibitors for steel in acidic environments. The adsorption and inhibitory effects of these derivatives on N80 steel corrosion in HCl were highlighted, showing high inhibition efficiency, supported by gravimetric, electrochemical impedance spectroscopy (EIS), Tafel polarization, and quantum chemical studies (Ansari et al., 2015).

Antimicrobial Activity

Synthesized nicotinonitrile compounds have been assayed for antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. These studies have led to the identification of potential antimicrobial agents, with structures elucidated by various spectroscopic methods (Guna et al., 2015).

Photovoltaic Performance

New nicotinonitrile derivatives have been synthesized and investigated for their photovoltaic performances in dye‐sensitized solar cells (DSSCs), showing potential as co-sensitizer dyes to improve efficiency and spectral coverage (Hemavathi et al., 2019).

Surface Morphology Studies

The molecule of a nicotinonitrile derivative has been studied for its non-planar structure, with weak intramolecular interactions and a supramolecular three-dimensional network, suggesting its utility in material science applications (Chantrapromma et al., 2009).

properties

IUPAC Name

6-(4-methoxyphenyl)-2-methylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2OS/c1-21-10-5-3-9(4-6-10)13-7-12(15(16,17)18)11(8-19)14(20-13)22-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULATMNZXMRAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile

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